![molecular formula C19H17N5O3 B2540149 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097897-07-7](/img/structure/B2540149.png)
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a urea derivative that is likely to exhibit interesting chemical properties and potential for forming complexes due to its structural features. The presence of a benzodioxolyl group and a pyridinyl pyrazinyl moiety suggests that it could engage in various intermolecular interactions, such as hydrogen bonding, which could be crucial for its reactivity and association with other molecules.
Synthesis Analysis
The synthesis of urea derivatives can be complex, involving multiple steps and the potential for various side reactions. For instance, the synthesis of N-hydroxyamide-containing heterocycles, as described in the second paper, involves the reaction of N-(benzyloxy)urea with different reagents under acidic conditions to yield pyrimidinones and pyrazinones . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting from a urea precursor and involving protective group strategies and subsequent cyclization steps.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by the presence of hydrogen bonds, which can be intramolecular or intermolecular. The first paper discusses the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation . This indicates that the molecular structure of our compound may also feature such hydrogen bonds, which could be disrupted or formed under certain conditions, influencing its reactivity and association with other molecules.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including complexation and cyclization. The first paper describes the association of urea derivatives with other molecules through hydrogen bonding, which is influenced by the substituent effect . The third paper discusses the thermolysis of uracil derivatives, leading to the formation of pyrazolo[3,4-d]pyrimidines or nitriles depending on the substitution pattern . These findings suggest that our compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or complexes with metals or other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure and the nature of their substituents. The first paper's findings on the substituent effect on complexation imply that the electronic properties of the substituents in our compound could significantly affect its physical properties, such as solubility and melting point, as well as its chemical reactivity . The fourth paper highlights the use of urea as an organo-catalyst in multicomponent reactions to synthesize various heterocyclic compounds , suggesting that our compound might also exhibit catalytic properties or be used as a precursor in similar reactions.
科学的研究の応用
Ureas in Drug Design
Ureas are known for their unique hydrogen-binding capabilities, making them crucial for drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives act as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, or DOT1L, etc.), underscoring their importance in medicinal chemistry and stimulating their use as structural motifs (Jagtap et al., 2017).
Antioxidant and Mitochondrial Protective Effects
The study of oltipraz and its metabolites, which share a similar structural motif with the compound , indicates significant biological effects, including mitochondrial protection and cytoprotective effects against oxidative stress. These findings highlight the potential therapeutic applications of oxidized metabolites in cancer chemoprevention and other diseases, offering insights into the antioxidant mechanisms and molecular interactions at play (Choi et al., 2010).
Pyrazines in Food Science
Pyrazines are volatile heterocyclic compounds contributing to the flavor profiles in food products. Their synthesis through the Maillard reaction (MR) is an important aspect of food science, affecting the generation of desirable flavors during food processing. Control strategies for the generation of pyrazines include utilizing new reactants, modifying reaction conditions, and adopting emerging technologies, which can significantly impact food quality and safety (Yu et al., 2021).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-19(23-10-13-1-2-16-17(9-13)27-12-26-16)24-11-15-18(22-8-7-21-15)14-3-5-20-6-4-14/h1-9H,10-12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPIIQYSSGJABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

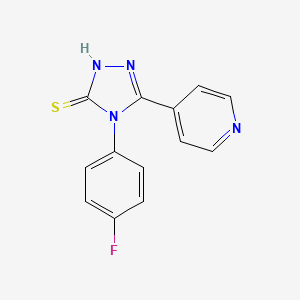
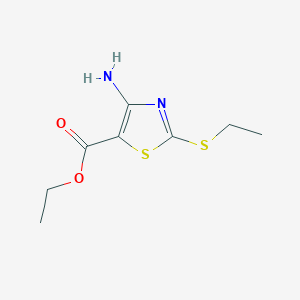
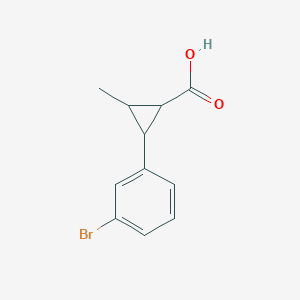
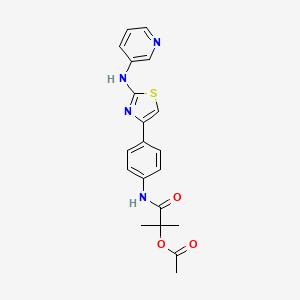
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
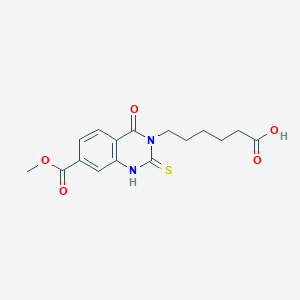

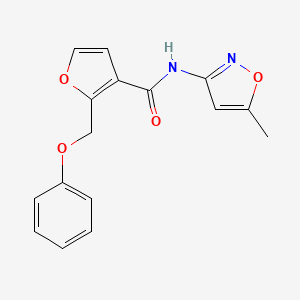
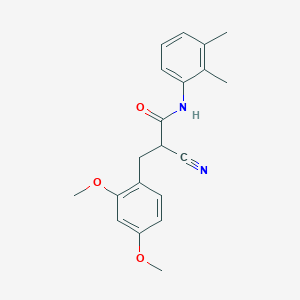
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)
![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540088.png)